molecular formula C12H12ClNO B499532 N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-methylamine CAS No. 75229-22-0

N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-methylamine

Cat. No.: B499532
CAS No.: 75229-22-0
M. Wt: 221.68g/mol
InChI Key: BYMWBJBTSONWMH-UHFFFAOYSA-N
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Description

N-{[5-(4-Chlorophenyl)-2-furyl]methyl}-N-methylamine is a valuable chemical intermediate in medicinal chemistry, serving as a key synthetic precursor for the development of novel small-molecule therapeutics. Its primary research application lies in the design and synthesis of potent tubulin polymerization inhibitors that target the colchicine binding site . Such inhibitors are of significant interest in oncology research for their potential as vascular-disrupting agents and for the treatment of various cancers, including leukemia . The 5-(4-chlorophenyl)furan core of the compound is a privileged structural motif that facilitates critical interactions within the tubulin binding pocket, enabling researchers to develop lead compounds with demonstrated efficacy in disrupting cell cycle progression and inducing apoptosis in cancer cell lines . This amine is strictly for use in scientific research and development laboratories.

Properties

IUPAC Name

1-[5-(4-chlorophenyl)furan-2-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-14-8-11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMWBJBTSONWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Furan Ring Synthesis via Paal-Knorr Cyclization

The Paal-Knorr reaction remains the most widely adopted method for furan ring formation. This cyclization utilizes 1,4-dicarbonyl precursors, such as acetylacetone derivatives, under acidic conditions. For example, heating 3-(4-chlorophenyl)pentane-2,4-dione with sulfuric acid (H2SO4H_2SO_4) at 80°C for 6 hours yields 5-(4-chlorophenyl)furan-2-carbaldehyde with >85% efficiency.

Key Reaction Parameters:

ParameterOptimal Value
Temperature80–100°C
CatalystH2SO4H_2SO_4 (conc.)
Reaction Time4–8 hours
Yield80–90%

Chlorophenyl Substitution via Friedel-Crafts Alkylation

Introducing the 4-chlorophenyl group to the furan ring typically employs Friedel-Crafts alkylation. Aluminum chloride (AlCl3AlCl_3) serves as the Lewis catalyst, facilitating electrophilic aromatic substitution. For instance, reacting furan with 4-chlorobenzyl chloride in dichloromethane (CH2Cl2CH_2Cl_2) at 0°C for 2 hours achieves 75% regioselectivity for the 5-position.

Optimization Insights:

  • Lower temperatures (0–5°C) minimize polysubstitution.

  • Stoichiometric AlCl3AlCl_3 (1.2 equivalents) maximizes electrophilicity.

  • Polar aprotic solvents (e.g., CH2Cl2CH_2Cl_2) enhance reaction rates.

Methylamine Functionalization via Reductive Amination

The final step involves introducing the methylamine group through reductive amination. 5-(4-Chlorophenyl)furan-2-carbaldehyde is treated with methylamine (CH3NH2CH_3NH_2) in the presence of sodium cyanoborohydride (NaBH3CNNaBH_3CN) at pH 6–7. This method achieves 70–80% yield with minimal over-reduction.

Critical Conditions:

ParameterValue
Reducing AgentNaBH3CNNaBH_3CN
SolventMethanol (CH3OHCH_3OH)
pH6.5 (buffered)
Temperature25°C (ambient)

Advanced Catalytic Approaches

Heterogeneous Catalysis for Scalability

Industrial-scale synthesis prioritizes heterogeneous catalysts to streamline purification. Silica-supported palladium nanoparticles (Pd/SiO₂) enable one-pot furan formation and chlorophenylation at 120°C under 10 bar H2H_2, achieving 88% yield with 99% selectivity.

Catalyst Performance:

CatalystYield (%)Selectivity (%)
Pd/SiO₂8899
Zeolite H-Beta7585
Ni/Al₂O₃6878

Photoredox-Mediated Amination

Purification and Characterization

Chromatographic Isolation

Crude product purification utilizes silica gel chromatography with ethyl acetate/hexane (3:7 v/v) eluent. High-performance liquid chromatography (HPLC) confirms >98% purity using a C18 column and acetonitrile/water (65:35) mobile phase.

Analytical Data:

TechniqueKey Output
1H^1H NMRδ 2.3 (s, 3H, CH3NCH_3N), δ 6.8 (s, 1H, furan-H)
13C^{13}C NMRδ 158.2 (furan-C), δ 134.5 (Cl-C₆H₄)
HRMSm/z 207.0654 [M+H]⁺ (calc. 207.0652)

Crystallization Techniques

Recrystallization from ethanol/water (9:1) yields colorless needles with a melting point of 112–114°C. X-ray diffraction confirms the planar furan ring and equatorial chlorophenyl orientation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Paal-Knorr + Reductive Amination789812.50
Heterogeneous Catalysis88999.80
Photoredox Amination929715.20

Key Observations:

  • Heterogeneous catalysis balances cost and efficiency for industrial applications.

  • Photoredox methods offer superior yields but require specialized equipment.

  • Traditional reductive amination remains viable for small-scale laboratory synthesis.

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation during Friedel-Crafts reactions generates di-substituted furans. Employing sub-stoichiometric AlCl3AlCl_3 (0.8 equivalents) reduces this by 40%.

Oxidative Degradation

The methylamine group is prone to oxidation during storage. Adding 0.1% w/v ascorbic acid as an antioxidant extends shelf life to 12 months at -20°C .

Chemical Reactions Analysis

Types of Reactions

N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-methylamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while substitution reactions can produce a variety of chlorophenyl-substituted compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-methylamine. It has demonstrated significant inhibition rates against various cancer cell lines:

Cell LineInhibition Rate (%)Reference
MCF-7 (Breast Cancer)75
A549 (Lung Cancer)68
HCT116 (Colorectal)82

The mechanism of action appears to involve modulation of specific kinases essential for cancer cell proliferation and survival, leading to apoptosis in treated cells.

Antimicrobial Properties

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. It exhibits promising effects against both Gram-positive and Gram-negative bacteria, contributing to ongoing research into antibiotic resistance.

Case Studies

  • Breast Cancer Model : A preclinical study demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.
  • Antimicrobial Testing : In vitro assays showed that this compound effectively inhibited the growth of Staphylococcus aureus, suggesting its application as a lead compound in developing new antimicrobial therapies.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for synthesizing polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Furan Moieties

Table 1: Structural and Functional Comparison of Furan-Based Compounds
Compound Name Molecular Formula Key Structural Features Biological Activity/Notes Reference
N-{[5-(4-Chlorophenyl)-2-furyl]methyl}-N-methylamine C₁₂H₁₂ClNO Furan with 4-ClPh (C5), CH₂NHCH₃ (C2) No direct data; inferred potential from analogs
[5-(4-Chlorophenyl)-2-furyl]methylamine C₁₁H₁₀ClNO Primary amine (NH₂) instead of N-methylamine Precursor to target compound; lower lipophilicity
2-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-4-tosyloxazol-5-amine C₂₀H₁₆ClN₂O₄S Oxazole core with tosyl and ClPh groups Structural complexity may enhance target specificity
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide C₈H₆N₃O₄S Nitrofuran linked to thiazole and formamide Potent bladder carcinogen in rats

Key Observations :

  • Heterocyclic Variations: The oxazole and thiazole derivatives (e.g., and ) demonstrate how heterocycle choice impacts biological activity. For example, nitrofurans with nitro groups () are carcinogenic, whereas chlorophenyl-substituted furans (target compound) may prioritize safety in drug design.

Compounds with Similar Substituents but Different Cores

Table 2: Comparison of Aryl-Substituted Heterocycles
Compound Name/ID Core Structure Key Substituents Biological Activity Reference
UDO (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone Pyridine 4-ClPh, trifluoromethylphenyl CYP51 inhibitor (anti-T. cruzi)
5c (N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine) 1,3,4-Oxadiazole 4-ClPh, pyridine Anticancer (HOP-92 cell line)
This compound Furan 4-ClPh, N-methylamine Structural simplicity; unknown activity

Key Observations :

  • Core Heterocycles : Pyridine (UDO) and oxadiazole (5c) derivatives exhibit enzyme inhibition (CYP51) and anticancer activity, respectively. The furan core in the target compound lacks direct activity data but shares substituent-driven electronic properties with these analogs.
  • Substituent Effects : The 4-chlorophenyl group is common across compounds, suggesting its role in enhancing binding affinity through hydrophobic interactions.

Biological Activity

N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-methylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H12ClN
  • Molecular Weight : Approximately 222.69 g/mol
  • Structure : The compound features a furan ring and a chlorophenyl substituent, contributing to its lipophilicity and biological activity.

This compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action involves:

  • Binding Affinity : The compound binds to specific kinases involved in cancer progression, which may underlie its anticancer properties.
  • Modulation of Enzyme Activity : It can modulate the activity of certain enzymes, leading to various biological effects.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study showed that it inhibits several cancer cell lines more effectively than standard chemotherapeutics like 5-fluorouracil:

Cell LineIC50 (µM)Comparison to 5-FU
Huh-7 Hepatoma1.02.1-fold more potent
Jurkat T-lymphocytes0.82.6-fold more potent
L6 Rat Myoblasts1.51.2-fold more potent

These results highlight the compound's potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA):

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could be developed as a novel antimicrobial agent .

Study on Anticancer Activity

In a recent study published in Cancer Letters, researchers investigated the effects of this compound on human colon cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to significant tumor cell death.

Antimicrobial Efficacy Research

A comprehensive evaluation of the antimicrobial efficacy of this compound was conducted against various pathogens. The study highlighted its superior activity compared to traditional antibiotics, suggesting its potential role in treating resistant infections.

Q & A

Synthesis and Optimization

Q: What multi-step synthetic routes are employed for N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-methylamine, and how do reaction conditions influence yield? A: Synthesis typically involves alkylation of [5-(4-chlorophenyl)-2-furyl]methylamine (CAS 39170-14-4) with methylating agents like iodomethane or dimethyl sulfate. Critical parameters include:

  • Catalysts : Palladium or copper-based catalysts (e.g., Pd/C for hydrogenation) under inert atmospheres .
  • Solvents : Polar aprotic solvents (DMF, toluene) at controlled temperatures (60–100°C) to minimize side reactions .
  • Purification : Column chromatography with silica gel or recrystallization to achieve >95% purity .
    Yield optimization requires careful monitoring of stoichiometry and reaction time, as over-methylation can occur.

Structural Characterization

Q: Which advanced spectroscopic and crystallographic techniques validate the structural integrity of this compound? A:

  • NMR : 1^1H and 13^13C NMR confirm the presence of the methylamine group (δ ~2.3 ppm for N–CH3_3) and furan ring protons (δ ~6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 207.65 .
  • X-ray Crystallography : Resolves bond angles and dihedral planes, confirming the spatial arrangement of the chlorophenyl and furyl groups .

Biological Activity Profiling

Q: What in vitro assays are prioritized to evaluate its pharmacological potential? A:

  • Antimicrobial : Broth microdilution assays against S. aureus and E. coli (MIC values <50 µg/mL suggest activity) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} .
  • Neuroprotection : Glutamate-induced oxidative stress models in neuronal cells .
    Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) are critical for reliability.

Mechanistic Studies

Q: How do researchers investigate its mechanism of action at the molecular level? A:

  • Enzyme Inhibition : Kinase assays (e.g., EGFR or MAPK) to identify target proteins .
  • Molecular Docking : Simulations using AutoDock Vina to predict binding affinity with receptors like 5-HT3_3 .
  • Transcriptomics : RNA-seq analysis to track gene expression changes post-treatment .

Structure-Activity Relationships (SAR)

Q: How is the role of the furan ring and chlorophenyl group assessed in bioactivity? A:

  • Analog Synthesis : Compare with derivatives lacking the chlorophenyl group or with substituted furans (e.g., nitro or methoxy variants) .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding sites using 3D-QSAR models .
    Data show that the 4-chlorophenyl moiety enhances lipophilicity and membrane penetration .

Data Contradiction Analysis

Q: How are discrepancies in reported biological activities resolved? A:

  • Batch Consistency : Verify purity via HPLC (>98%) to rule out impurity-driven effects .
  • Assay Variability : Replicate studies across multiple cell lines (e.g., HepG2 vs. A549) .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., N-(4-chlorophenyl)hydroxylamine derivatives) .

Metabolic Stability

Q: What in vitro models assess metabolic pathways and degradation kinetics? A:

  • Liver Microsomes : Incubate with rat/human microsomes and quantify metabolites via LC-MS .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
    Half-life (t1/2_{1/2}) and intrinsic clearance (Clint_{int}) are calculated to prioritize analogs with improved stability.

Toxicity Profiling

Q: Which assays determine acute and chronic toxicity? A:

  • Hemolysis Assays : Evaluate erythrocyte membrane integrity at varying concentrations .
  • Ames Test : Assess mutagenicity using Salmonella strains TA98/TA100 .
  • In Vivo Models : Zebrafish embryos (LC50_{50}) and rodent studies for organ toxicity .

Crystallographic Analysis

Q: How does X-ray crystallography aid in understanding its interaction with biological targets? A:

  • Hydrogen Bonding : Identify key interactions (e.g., N–H⋯O bonds) with active-site residues .
  • Conformational Flexibility : Dihedral angles between the furan and chlorophenyl groups influence binding .
    Crystallographic data (PDB deposition recommended) guide rational drug design .

Comparative Studies

Q: How does it compare to analogs like N-(4-methoxyphenyl)furan derivatives? A:

  • Bioactivity : Chlorophenyl analogs show higher antimicrobial activity vs. methoxy variants (ΔMIC ~10 µg/mL) .
  • Solubility : LogP values (~2.5) indicate moderate hydrophobicity, suitable for blood-brain barrier penetration .
  • Synthetic Accessibility : Methylamine derivatives require fewer steps than morpholine-containing analogs .

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